molecular formula C8H8INO2 B1376393 6-Amino-3-iodo-2-methyl-benzoic acid CAS No. 1345444-50-9

6-Amino-3-iodo-2-methyl-benzoic acid

Cat. No.: B1376393
CAS No.: 1345444-50-9
M. Wt: 277.06 g/mol
InChI Key: NWUJRNVBMONXGY-UHFFFAOYSA-N
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Description

6-Amino-3-iodo-2-methyl-benzoic acid is an organic compound with the molecular formula C8H8INO2 It is characterized by the presence of an amino group, an iodine atom, and a methyl group attached to a benzoic acid core

Scientific Research Applications

6-Amino-3-iodo-2-methyl-benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Safety and Hazards

The safety data sheet for “6-Amino-3-iodo-2-methyl-benzoic acid” suggests that it should be handled with care to avoid contact with skin and eyes, and formation of dust and aerosols . It also recommends using it only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for “6-Amino-3-iodo-2-methyl-benzoic acid” are not available, similar compounds like 2-Iodobenzoic acid have been used in the synthesis of new isocoumarins , suggesting potential applications in the synthesis of new compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-iodo-2-methyl-benzoic acid typically involves the iodination of 2-methylbenzoic acid followed by the introduction of an amino group. One common method includes:

    Iodination: The reaction of 2-methylbenzoic acid with iodine and a suitable oxidizing agent, such as nitric acid, to introduce the iodine atom at the 3-position.

    Amination: The subsequent introduction of the amino group at the 6-position can be achieved through a nucleophilic substitution reaction using ammonia or an amine derivative under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the iodine atom, converting it to a hydrogen atom or other substituents.

    Substitution: The amino and iodine groups make the compound susceptible to various substitution reactions, such as halogen exchange or amination.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles like sodium azide or amines under mild heating conditions.

Major Products:

    Oxidation: Formation of 6-amino-3-iodo-2-methyl-benzaldehyde or this compound.

    Reduction: Formation of 6-amino-2-methyl-benzoic acid.

    Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 6-Amino-3-iodo-2-methyl-benzoic acid depends on its application. In biochemical contexts, it may interact with specific enzymes or receptors, modulating their activity. The iodine and amino groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    6-Amino-2-methyl-benzoic acid: Lacks the iodine atom, resulting in different reactivity and applications.

    3-Iodo-2-methyl-benzoic acid:

    6-Amino-3-chloro-2-methyl-benzoic acid: Substitution of iodine with chlorine alters its reactivity and biological activity.

Uniqueness: 6-Amino-3-iodo-2-methyl-benzoic acid is unique due to the combination of an amino group and an iodine atom on the benzoic acid core. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

6-amino-3-iodo-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c1-4-5(9)2-3-6(10)7(4)8(11)12/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUJRNVBMONXGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Amino-3-iodo-2-methyl-benzoic acid
Reactant of Route 2
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6-Amino-3-iodo-2-methyl-benzoic acid
Reactant of Route 3
6-Amino-3-iodo-2-methyl-benzoic acid
Reactant of Route 4
6-Amino-3-iodo-2-methyl-benzoic acid
Reactant of Route 5
6-Amino-3-iodo-2-methyl-benzoic acid
Reactant of Route 6
6-Amino-3-iodo-2-methyl-benzoic acid

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